Chenodeoxycholic Acid-d5 (CDCA-d5), also known as (+)-Chenodeoxycholic Acid-d5 or (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5, is a specifically labelled form of a primary bile acid called Chenodeoxycholic Acid (CDCA) (). While regular CDCA plays a role in various bodily functions like fat digestion and cholesterol metabolism, CDCA-d5 finds application in scientific research due to the presence of five deuterium atoms (d5) replacing hydrogen atoms in its molecular structure.
The key application of CDCA-d5 lies in its use as a tracer molecule in studies related to bile acid synthesis and metabolism. Since the deuterium atoms have a slightly different mass compared to hydrogen, CDCA-d5 can be distinguished from regular CDCA using techniques like mass spectrometry (). By administering CDCA-d5 to a biological system and analyzing the resulting distribution of labelled and unlabeled bile acids, researchers can track the pathways and rates of bile acid production and breakdown within the body ().
Chenodeoxycholic Acid-d5 (Major) is a stable isotope-labeled derivative of Chenodeoxycholic Acid, a bile acid that plays a crucial role in the digestion and absorption of dietary fats. The compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking and analysis in various biochemical and pharmacological studies. The chemical formula for Chenodeoxycholic Acid-d5 is C24H37D5O5, and it is identified by the CAS number 52840-12-7 .
Similar to unlabeled CDCA, CDCA-d5 likely functions through multiple mechanisms:
Chenodeoxycholic Acid-d5 exhibits several important biological activities:
The synthesis of Chenodeoxycholic Acid-d5 typically involves:
Chenodeoxycholic Acid-d5 is utilized in various fields:
Chenodeoxycholic Acid-d5 shares similarities with other bile acids but has unique properties due to its deuterated nature. Here are some comparable compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Chenodeoxycholic Acid | 83-58-7 | Natural bile acid without deuteration |
| Ursodeoxycholic Acid | 128-13-2 | Has different stereochemistry affecting solubility |
| Cholic Acid | 81-25-4 | More hydroxyl groups leading to different solubility |
| Dehydrocholic Acid | 83-66-9 | A precursor with different metabolic pathways |
The uniqueness of Chenodeoxycholic Acid-d5 lies in its stable isotope labeling, which allows for precise tracking in metabolic studies while maintaining similar biological functions to its non-deuterated counterparts .